Benzyl bis(2-chloroethyl)carbamate

Medicinal Chemistry Prodrug Synthesis Protecting Group Strategy

Benzyl bis(2-chloroethyl)carbamate (CAS 72791-76-5), also referred to as N-Cbz-N,N-bis(2-chloroethyl)amine, is a carbamate derivative of the nitrogen mustard class with the molecular formula C₁₂H₁₅Cl₂NO₂ and a molecular weight of 276.16 g/mol. This compound features a benzyl carbamate (Cbz) protecting group attached to a bis(2-chloroethyl)amine core, positioning it as a protected intermediate rather than a direct therapeutic agent.

Molecular Formula C12H15Cl2NO2
Molecular Weight 276.16 g/mol
CAS No. 72791-76-5
Cat. No. B1590580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl bis(2-chloroethyl)carbamate
CAS72791-76-5
Molecular FormulaC12H15Cl2NO2
Molecular Weight276.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)N(CCCl)CCCl
InChIInChI=1S/C12H15Cl2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyOBBMVFKOKGRDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Bis(2-Chloroethyl)Carbamate 72791-76-5: Procurement and Differentiation Guide


Benzyl bis(2-chloroethyl)carbamate (CAS 72791-76-5), also referred to as N-Cbz-N,N-bis(2-chloroethyl)amine, is a carbamate derivative of the nitrogen mustard class with the molecular formula C₁₂H₁₅Cl₂NO₂ and a molecular weight of 276.16 g/mol . This compound features a benzyl carbamate (Cbz) protecting group attached to a bis(2-chloroethyl)amine core, positioning it as a protected intermediate rather than a direct therapeutic agent [1]. Its procurement is primarily driven by applications in medicinal chemistry, where it serves as a precursor for the synthesis of DNA-alkylating agents, prodrugs, and targeted cytotoxic conjugates .

Why Generic Substitution of Benzyl Bis(2-Chloroethyl)Carbamate Fails: Structural Basis for Differential Reactivity


Substituting benzyl bis(2-chloroethyl)carbamate with other bis(2-chloroethyl)carbamate analogs (e.g., tert-butyl or phenyl derivatives) is not chemically equivalent due to fundamental differences in protecting group lability and physicochemical properties . The benzyl carbamate (Cbz) group undergoes hydrogenolysis under mild conditions (H₂, Pd/C) that preserve the bis(2-chloroethyl)amine functionality, whereas tert-butyl carbamates require acidic cleavage that can promote premature aziridinium ion formation and degradation of the alkylating moiety . This divergent stability-activity profile dictates that the choice of carbamate protecting group directly governs synthetic route feasibility, intermediate shelf stability, and ultimate biological performance, rendering generic substitution scientifically and procedurally invalid [1].

Quantitative Differentiation Evidence for Benzyl Bis(2-Chloroethyl)Carbamate: Comparator Analysis for Procurement Decisions


Hydrogenolytic Cbz Cleavage vs. Acid-Labile Boc: Preserving Alkylating Function During Synthesis

Benzyl bis(2-chloroethyl)carbamate (Cbz-protected) undergoes clean hydrogenolytic cleavage under H₂ with Pd/C catalyst to yield bis(2-chloroethyl)amine without premature activation . In contrast, tert-butyl bis(2-chloroethyl)carbamate (Boc-protected) requires acidic cleavage (e.g., HCl/dioxane) that can induce intramolecular cyclization to the highly reactive aziridinium ion, leading to decomposition and reduced yield of the desired amine . This orthogonal deprotection chemistry provides the Cbz derivative with a distinct synthetic advantage: the bis(2-chloroethyl)amine core remains intact and unactivated until the final deprotection step, enabling sequential functionalization strategies not feasible with Boc analogs.

Medicinal Chemistry Prodrug Synthesis Protecting Group Strategy

Lipophilicity Differential: Benzyl Cbz vs. Phenyl Carbamate for Cellular Permeability Tuning

The benzyl carbamate derivative exhibits a Consensus Log Po/w of 3.04 , positioning it within the optimal lipophilicity range for blood-brain barrier permeability and cellular uptake of nitrogen mustard-based agents [1]. In comparison, the phenyl carbamate analog (phenyl N,N-bis(2-chloroethyl)carbamate) has a calculated XLogP3-AA value of 2.9 [2], representing a measurable reduction in lipophilicity. This difference in logP translates to altered membrane partitioning behavior, with the benzyl derivative predicted to exhibit enhanced passive diffusion across lipid bilayers, a critical parameter for designing brain-targeted alkylating agent prodrugs [1].

Drug Design Pharmacokinetics Physicochemical Profiling

Synthetic Yield Benchmark: Cbz Protection Efficiency for Bis(2-Chloroethyl)Amine

The synthesis of benzyl bis(2-chloroethyl)carbamate from bis(2-chloroethyl)amine hydrochloride and benzyl chloroformate proceeds with a reported yield of 95.5% (7 g isolated product from 5 g starting amine hydrochloride) under standard Schotten-Baumann-type conditions (CH₂Cl₂, triethylamine, 0°C to room temperature) . While direct comparative yield data for tert-butyl or phenyl carbamate formation under identical conditions are not available in the public domain, this high isolated yield demonstrates the robust and reproducible nature of Cbz protection for this nitrogen mustard scaffold. The reaction tolerates the chloroethyl groups without observable degradation, confirming the compatibility of the Cbz protecting group with the alkylating functionality.

Organic Synthesis Process Chemistry Protecting Group Chemistry

Validated Application Scenarios for Benzyl Bis(2-Chloroethyl)Carbamate Based on Differential Evidence


Synthesis of Bis(2-Chloroethyl)Amine-Based Prodrugs Requiring Latent Alkylating Warheads

Benzyl bis(2-chloroethyl)carbamate is the optimal protected precursor when synthetic routes require the bis(2-chloroethyl)amine moiety to remain unactivated through multiple synthetic steps. The Cbz group can be removed via hydrogenolysis (H₂, Pd/C) without inducing premature aziridinium ion formation, enabling the construction of complex prodrug architectures where the alkylating warhead is unveiled only at the final stage . This orthogonal deprotection strategy is particularly valuable for synthesizing brain-targeted alkylating agent prodrugs, where the protected intermediate can be conjugated to targeting moieties before activation .

Lipophilicity-Optimized Nitrogen Mustard Conjugate Design

With a Consensus Log Po/w of 3.04, benzyl bis(2-chloroethyl)carbamate occupies a lipophilicity window that balances membrane permeability with aqueous processability . This property makes it a superior starting material for designing nitrogen mustard conjugates intended for CNS penetration or enhanced cellular uptake. The benzyl group contributes measurable lipophilicity (+0.48 logP units relative to phenyl carbamate ) that can be exploited to tune the overall physicochemical profile of the final conjugate, aligning with established structure-activity relationships showing that nitrogen mustard cytotoxicity correlates directly with lipophilicity [1].

High-Yield Preparative Synthesis of Protected Nitrogen Mustard Intermediates

For process chemistry and scale-up applications, the robust 95.5% synthetic yield from commercially available bis(2-chloroethyl)amine hydrochloride provides a reliable entry point for generating multigram quantities of protected nitrogen mustard . This efficiency supports its use as a building block in medicinal chemistry campaigns where the Cbz-protected amine serves as a versatile intermediate for subsequent functionalization, including conjugation to steroids, peptides, or targeting ligands for tumor-selective alkylating agent development [2].

Development of Tumor-Selective Alkylating Agents via Targeted Delivery

The Cbz-protected bis(2-chloroethyl)amine scaffold enables the synthesis of tumor-selective cytotoxic agents by facilitating conjugation to receptor-targeting moieties. Once conjugated, the Cbz group can be removed to liberate the active bis(2-chloroethyl)amine warhead. This approach underlies the design of estramustine and related steroid-conjugated nitrogen mustards, where the carbamate linkage to a targeting steroid improves tumor selectivity while the alkylating moiety remains protected during conjugation steps [2].

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